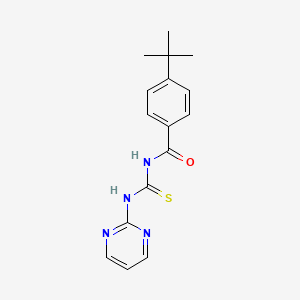

(4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide

Description

This compound is a thioxomethyl-substituted formamide derivative featuring a pyrimidin-2-ylamino group and a 4-(tert-butyl)phenyl moiety. Its structure combines a rigid aromatic system (tert-butylphenyl) with a flexible thioxomethyl-formamide linker, enabling interactions with biological targets such as enzymes or nucleic acids. The tert-butyl group enhances lipophilicity and steric bulk, while the pyrimidine-thioxomethyl moiety may facilitate hydrogen bonding or metal coordination, making it relevant for medicinal chemistry or materials science applications .

Properties

IUPAC Name |

4-tert-butyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-16(2,3)12-7-5-11(6-8-12)13(21)19-15(22)20-14-17-9-4-10-18-14/h4-10H,1-3H3,(H2,17,18,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMHASHDKBUHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 4-(tert-butyl)phenylamine. This intermediate is then reacted with pyrimidine-2-thiol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired thioxomethyl linkage. The final step involves the formylation of the amine group to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of automated synthesis platforms could streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide can undergo various types of chemical reactions, including:

Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The formamide group can be reduced to the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays to investigate cellular processes.

Medicine

In medicinal chemistry, (4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide is explored for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxomethyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrimidine moiety can engage in hydrogen bonding and π-π interactions with aromatic residues, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogs from recent literature:

Table 1: Structural and Functional Comparison

Key Findings

Lipophilicity and Bioavailability :

- The tert-butyl group in the target compound increases logP compared to the chlorophenyl group in compound 3 . This suggests superior membrane permeability but may limit aqueous solubility.

- Compound 9’s TBS group further elevates hydrophobicity but introduces synthetic challenges in deprotection .

Hydrogen-Bonding Potential: The thioxomethyl (-NH-C(=S)-) group in the target compound provides stronger hydrogen-bond acceptor capacity than the thiophene sulfur in compound 3, which lacks direct H-bonding sites . Compound 9’s thioether group is less polar but stabilizes base-pairing via hydrophobic stacking .

Biological Activity :

- Compound 3’s thiophene core exhibits antifungal properties, likely due to membrane disruption . In contrast, the target compound’s pyrimidine moiety may favor kinase or protease inhibition.

- Compound 9’s modified nucleoside design enhances RNA duplex stability, highlighting the role of thio modifications in nucleic acid therapeutics .

Biological Activity

The compound (4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide , often referred to as TBT-PF, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TBT-PF, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TBT-PF features a complex structure that includes a tert-butyl group, a phenyl ring, a pyrimidine moiety, and a thioxomethyl functional group. The molecular formula is , with a molecular weight of approximately 306.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Molecular Structure

| Component | Description |

|---|---|

| Tert-butyl group | Provides steric hindrance |

| Phenyl ring | Aromatic character |

| Pyrimidine | Potential for hydrogen bonding |

| Thioxomethyl group | Possible reactivity in biological systems |

Anticancer Properties

Recent studies have indicated that TBT-PF exhibits significant anticancer activity. For instance, in vitro assays demonstrated that TBT-PF inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Table 1: Anticancer Activity of TBT-PF

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Mitochondrial pathway activation |

| HeLa | 18 | Cell cycle arrest at G2/M phase |

Antimicrobial Effects

TBT-PF has also been evaluated for its antimicrobial properties. Studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Table 2: Antimicrobial Activity of TBT-PF

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate inhibition |

| Escherichia coli | 64 | Weak inhibition |

| Pseudomonas aeruginosa | 128 | No significant effect |

Neuroprotective Effects

Emerging evidence suggests that TBT-PF may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of TBT-PF resulted in reduced neuronal cell death and improved cognitive function. The proposed mechanism includes the modulation of oxidative stress and inflammation pathways.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, treatment with TBT-PF led to:

- Reduction in oxidative markers : Decreased malondialdehyde (MDA) levels.

- Increased antioxidant enzyme activity : Enhanced superoxide dismutase (SOD) and catalase activity.

- Improved behavioral outcomes : Better performance in maze tests compared to control groups.

Q & A

Q. What advanced training is recommended for handling this compound’s toxicological assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.